molecular formula C16H16N4 B13783190 2,5-Bisphenyliminopiperazine CAS No. 73771-15-0

2,5-Bisphenyliminopiperazine

Cat. No.: B13783190
CAS No.: 73771-15-0
M. Wt: 264.32 g/mol
InChI Key: JWYMOGSADCDDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bisphenyliminopiperazine is a chemical compound with the molecular formula C16H16N4 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bisphenyliminopiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,5-Bisphenyliminopiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

2,5-Bisphenyliminopiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bisphenyliminopiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,5-Bisphenyliminopiperazine can be compared with other similar compounds, such as:

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    Piperazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions.

    2,5-Bis(1-methylethyl)-pyrazine: A pyrazine derivative with antimicrobial activity.

The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other similar compounds and make it suitable for various applications.

Properties

CAS No.

73771-15-0

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

3-N,6-N-diphenyl-2,5-dihydropyrazine-3,6-diamine

InChI

InChI=1S/C16H16N4/c1-3-7-13(8-4-1)19-15-11-18-16(12-17-15)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

JWYMOGSADCDDGO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NCC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.